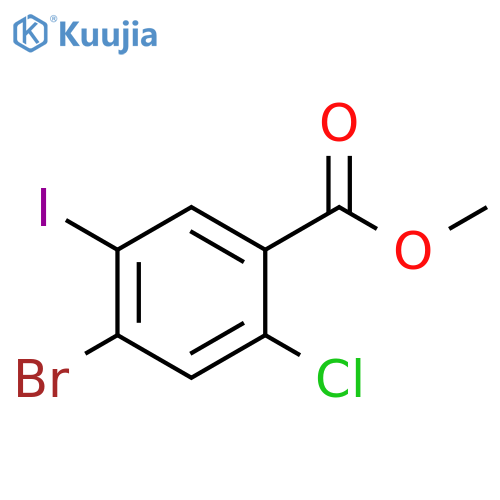

Cas no 1529124-65-9 (4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester)

1529124-65-9 structure

商品名:4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester

CAS番号:1529124-65-9

MF:C8H5BrClIO2

メガワット:375.385573148727

CID:5210005

4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester

- Benzoic acid, 4-bromo-2-chloro-5-iodo-, methyl ester

- Methyl 4-bromo-2-chloro-5-iodobenzoate

-

- インチ: 1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3

- InChIKey: CMOXGLDGHLSCTM-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC(I)=C(Br)C=C1Cl

4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR102001-5g |

Methyl 4-bromo-2-chloro-5-iodobenzoate |

1529124-65-9 | 5g |

£1185.00 | 2025-02-19 | ||

| Apollo Scientific | OR102001-1g |

Methyl 4-bromo-2-chloro-5-iodobenzoate |

1529124-65-9 | 1g |

£395.00 | 2025-02-19 |

4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

1529124-65-9 (4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量